

T-1840383: A Technical Guide to its Downstream Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383 is a potent, ATP-competitive small molecule inhibitor that demonstrates significant activity against both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Dysregulation of the c-Met and VEGF signaling pathways is a hallmark of many human cancers, contributing to tumor growth, proliferation, invasion, and angiogenesis. **T-1840383**'s dual inhibitory action presents a promising therapeutic strategy for a broad spectrum of tumors by concurrently targeting these critical oncogenic pathways. This technical guide provides an in-depth overview of the downstream effects of **T-1840383**, including quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows involved.

Quantitative Data Summary

The inhibitory activity of **T-1840383** has been characterized across a range of protein kinases and in various cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of T-1840383



Kinase Target	IC50 (nmol/L)
c-Met	1.9
VEGFR-1	7.7
VEGFR-2	2.2
VEGFR-3	5.5
c-Mer	Similar to c-Met/VEGFRs
Ret	Similar to c-Met/VEGFRs
Ron	Similar to c-Met/VEGFRs
Rse	Similar to c-Met/VEGFRs
Tie-2	Similar to c-Met/VEGFRs
TrkA	Similar to c-Met/VEGFRs
Abl (mutant)	Similar to c-Met/VEGFRs
c-Kit (mutant)	Similar to c-Met/VEGFRs
FGFR2 (mutant)	Similar to c-Met/VEGFRs
PDGFRα (mutant)	Similar to c-Met/VEGFRs

Data compiled from Awazu et al., 2013.[1]

Table 2: In Vitro Cellular Activity of T-1840383



Cell Line	Assay	Endpoint	IC50 (nmol/L)
A549	HGF-induced c-Met Phosphorylation	Inhibition of p-Met	Not explicitly quantified in IC50
HUVEC	VEGF-induced VEGFR-2 Phosphorylation	Inhibition of p- VEGFR-2	Not explicitly quantified in IC50
Various	Cell Proliferation	Inhibition of Cell Growth	>10,000 in most cell lines
HUVEC	Endothelial Tube Formation	Inhibition of Tube Length and Branch Points	Not explicitly quantified in IC50
A549	Cell Scattering	Inhibition of HGF- induced scattering	Not explicitly quantified in IC50
A549	Cell Invasion	Inhibition of HGF- induced invasion	Not explicitly quantified in IC50

Data compiled from Awazu et al., 2013.[1]

Table 3: In Vivo Antitumor Activity of T-1840383 in

Xenograft Models

Tumor Model	Dosing	T/C (%)*
Hs 746T (gastric)	50 mg/kg, p.o., qd	<0
MKN-45 (gastric)	50 mg/kg, p.o., qd	<0
SNU-5 (gastric)	50 mg/kg, p.o., qd	<0
U87-MG (glioblastoma)	50 mg/kg, p.o., qd	<0
A549 (lung)	50 mg/kg, p.o., qd	<0
Caki-1 (renal)	50 mg/kg, p.o., qd	<0



*T/C (%) represents the treatment versus control tumor volume. A value of <0% indicates tumor regression. Data compiled from the supplementary materials of Awazu et al., 2013.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of **T-1840383**'s downstream effects, based on the procedures described by Awazu et al., 2013.

In Vitro Kinase Inhibition Assay (AlphaScreen)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of T-1840383
 against various protein kinases.
- · Methodology:
 - Kinase reactions were performed in 384-well plates.
 - The reaction mixture contained the respective kinase, a biotinylated peptide substrate, and
 ATP in a kinase buffer.
 - T-1840383 was added at various concentrations.
 - The reaction was incubated at room temperature for a specified time.
 - The reaction was stopped by the addition of a detection mixture containing streptavidincoated donor beads and phosphotyrosine-specific antibody-coated acceptor beads.
 - After incubation in the dark, the plates were read on an AlphaScreen reader to measure the proximity-based signal, which is inversely proportional to the kinase activity.
 - IC50 values were calculated from the dose-response curves.

Western Blotting for c-Met and VEGFR-2 Phosphorylation

 Objective: To assess the inhibitory effect of T-1840383 on ligand-induced phosphorylation of c-Met and VEGFR-2 in cultured cells.



· Methodology:

- Cells (e.g., A549 for c-Met, HUVECs for VEGFR-2) were serum-starved overnight.
- Cells were pre-treated with various concentrations of T-1840383 for 1 hour.
- Cells were stimulated with the respective ligand (HGF for c-Met, VEGF for VEGFR-2) for a short period (e.g., 10 minutes).
- Cells were lysed in a buffer containing protease and phosphatase inhibitors.
- Protein concentrations of the lysates were determined.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with primary antibodies specific for phosphorylated c-Met (p-Met) or phosphorylated VEGFR-2 (p-VEGFR-2), and total c-Met or VEGFR-2 as a loading control.
- The membrane was then incubated with a horseradish peroxidase-conjugated secondary antibody.
- Protein bands were visualized using an enhanced chemiluminescence detection system.

Endothelial Cell Tube Formation Assay

- Objective: To evaluate the effect of T-1840383 on the in vitro angiogenesis of human umbilical vein endothelial cells (HUVECs).
- Methodology:
 - 96-well plates were coated with Matrigel and allowed to solidify.
 - HUVECs were seeded onto the Matrigel-coated wells in a medium containing various concentrations of T-1840383.
 - Cells were stimulated with VEGF.



- Plates were incubated for several hours to allow for the formation of tube-like structures.
- The formation of capillary-like structures was observed and photographed under a microscope.
- The total length and number of branch points of the tube-like structures were quantified using image analysis software.

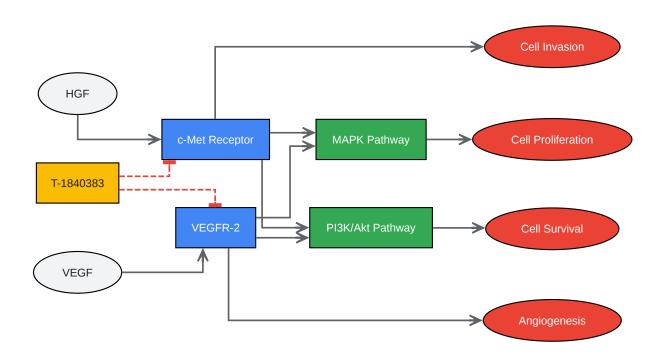
Tumor Xenograft Model

- Objective: To assess the in vivo antitumor efficacy of **T-1840383**.
- Methodology:
 - Human tumor cells were subcutaneously implanted into the flank of immunodeficient mice (e.g., BALB/c-nu/nu).
 - When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
 - T-1840383 was administered orally, once daily, at a specified dose (e.g., 50 mg/kg).
 - Tumor volume was measured regularly using calipers and calculated using the formula: (length × width²) / 2.
 - The antitumor effect was evaluated by comparing the tumor growth in the treated group to the control group, and the T/C ratio was calculated.
 - At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for p-Met and microvessel density.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by **T-1840383** and a typical experimental workflow.

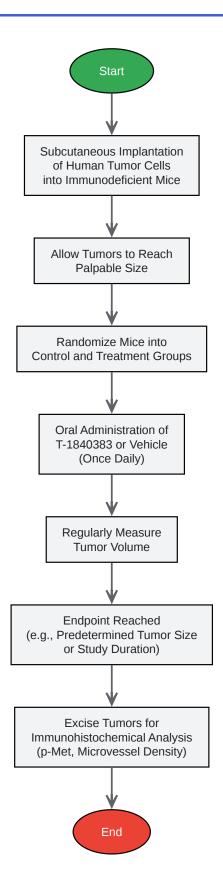




Click to download full resolution via product page

Caption: T-1840383 Signaling Pathway Inhibition.





Click to download full resolution via product page

Caption: In Vivo Xenograft Model Workflow.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [T-1840383: A Technical Guide to its Downstream Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15496051#investigating-the-downstream-effects-of-t-1840383]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com